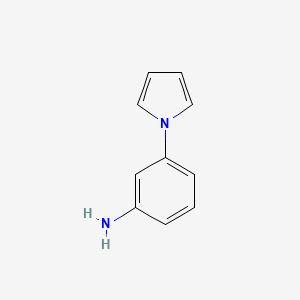

3-(1H-pyrrol-1-yl)aniline

Overview

Description

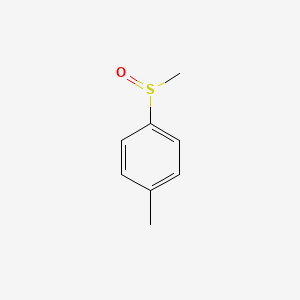

3-(1H-pyrrol-1-yl)aniline is a chemical compound with the molecular formula C10H10N2 and a molecular weight of 158.2 . It is typically stored under inert gas at room temperature .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, a method was developed for the one-pot construction of pyrrolo[1,2-a]quinoxalines via a Cu (II)-catalyzed domino reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides .Molecular Structure Analysis

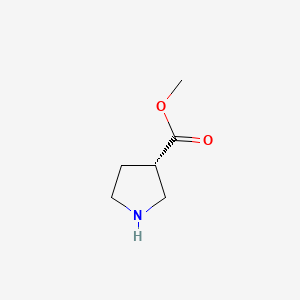

The molecular structure of this compound consists of a pyrrole ring attached to an aniline group . The InChI code for this compound is 1S/C10H10N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,11H2 .Chemical Reactions Analysis

In terms of chemical reactions, this compound has been used in the synthesis of pyrrolo[1,2-a]quinoxalines via a Cu (II)-catalyzed domino reaction . This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 323.4±25.0 °C at 760 mmHg, and a melting point of 43°C .Scientific Research Applications

Conducting Polymers and Electroluminescence

3-(1H-pyrrol-1-yl)aniline is a compound that can be involved in the synthesis of conducting polymers, such as polyaniline (PANI). PANI has been extensively studied for its potential applications in areas like alternative energy sources, transformers, erasable optical information storage, non-linear optics, and membranes. The oxidative polymerization of aniline, which can be related to compounds like this compound, is recognized as a new area in cationic polymerization, highlighting the importance of redox processes in the polymerization and subsequent transformations of polyaniline (Gospodinova & Terlemezyan, 1998).

Moreover, compounds related to this compound have been used in the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes, which find applications in electroluminescence and organic light-emitting diodes (OLEDs). These complexes exhibit significant quantum yields and cover a wide emission spectrum from blue to red, making them suitable for use in OLED devices with high external quantum efficiency (Vezzu et al., 2010).

Structural and Synthetic Studies

The structural analysis of compounds like this compound has been conducted to understand their configurations and potential applications. For example, isomeric studies on compounds with similar structures have revealed differences in chlorine substitution positions and their impact on the overall molecular structure, which could influence their reactivity and utility in further chemical synthesis (Su et al., 2013).

Additionally, the aerobic oxidative carboamination of sp3C–H bonds with 2-(1H-pyrrol-1-yl)anilines has been developed, showcasing the potential of these compounds in synthesizing pyrrolo[1,2-a]quinoxalines. This method features the use of inexpensive metal catalysts and a green oxidant, highlighting the sustainable aspects of such synthetic approaches (Dai et al., 2017).

Hybrid Organic-Inorganic Materials

The oxidative polymerization of pyrrole, which can be related to this compound, has been used to create hybrid organic-inorganic materials by incorporating photoactive and electroactive inorganic clusters into the polymeric matrix. These hybrids combine the conductivity and polymeric nature of the matrix with the electroactivity of the inorganic components, presenting new opportunities for electrode materials (Gómez‐Romero et al., 1997).

Comparative Studies of Polymerization

Comparative studies on the polymerization of aniline and pyrrole have provided insights into the similarities and differences in their oxidation processes, which are relevant to understanding how compounds like this compound might behave under similar conditions. These studies have implications for optimizing the synthesis and properties of conducting polymers based on these monomers (Blinova et al., 2007).

Safety and Hazards

The compound is classified as potentially harmful. It may cause skin and eye irritation, and may also cause respiratory irritation if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

Future Directions

Mechanism of Action

Target of Action

It is known that pyrrole-containing compounds can inhibit the growth of bacteria or fungi, reduce inflammation, lower cholesterol levels , and have been used as potent anticancer agents .

Mode of Action

It is known that pyrrole-containing compounds can interact with various targets to exert their effects . For instance, some pyrrole-containing compounds can inhibit the growth of bacteria or fungi, reduce inflammation, lower cholesterol levels , and have been used as potent anticancer agents .

Biochemical Pathways

It is known that pyrrole-containing compounds can affect various biochemical pathways depending on their targets .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

It is known that pyrrole-containing compounds can have various effects depending on their targets .

Biochemical Analysis

Biochemical Properties

It is known that pyrrole compounds, which include 3-(1H-pyrrol-1-yl)aniline, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

It is known that pyrrole compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

3-pyrrol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGDCPOPSNUYHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375217 | |

| Record name | 3-(1H-pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803903 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

89353-42-4 | |

| Record name | 3-(1H-pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrrol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-(1H-pyrrol-1-yl)aniline in antibacterial research?

A1: this compound serves as a crucial starting material in the synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid. [] This novel compound belongs to the oxacin family, known for its antibacterial properties. Researchers chose this compound specifically to investigate the impact of incorporating a fluorine atom and a pyrrole ring into the quinolone structure. This modification aimed to enhance the antibacterial activity compared to existing drugs like nalidixic acid.

Q2: Could you elaborate on the synthesis process involving this compound and its outcome?

A2: The synthesis begins by reacting this compound with diethyl ethoxymethylenemalonate. This reaction yields a malonate derivative, which then undergoes cyclization to form the quinolinecarboxylate ester. Subsequent ethylation of the ester, followed by hydrolysis with sodium hydroxide, results in the final product: 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid. This synthesized compound exhibited significantly enhanced broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria compared to its predecessors like nalidixic acid, pipemidic acid, and piromidic acid. [] This success highlights the potential of using this compound as a building block for developing new and potent antibacterial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B1585806.png)

![ethyl 2-[[(2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate](/img/structure/B1585808.png)